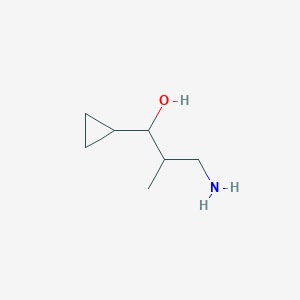
3-Amino-1-cyclopropyl-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-cyclopropyl-2-methylpropan-1-ol: is an organic compound with the molecular formula C7H15NO . It is a cyclopropyl derivative of an amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopropyl ring and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: One common method to synthesize 3-Amino-1-cyclopropyl-2-methylpropan-1-ol involves the cyclopropanation of an appropriate precursor. For example, the reaction of an allylic alcohol with a diazo compound in the presence of a transition metal catalyst can yield the cyclopropyl derivative.
Amination Reaction: Another approach involves the amination of a cyclopropyl ketone or aldehyde. This can be achieved using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: 3-Amino-1-cyclopropyl-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted amines
科学的研究の応用
Chemistry: 3-Amino-1-cyclopropyl-2-methylpropan-1-ol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and metabolic pathways. Its cyclopropyl group can impart stability and resistance to enzymatic degradation.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its amino and hydroxyl groups can be modified to create derivatives with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of 3-Amino-1-cyclopropyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. The cyclopropyl ring provides rigidity and can influence the compound’s binding affinity and selectivity.
類似化合物との比較
- 1-Amino-2-methylpropan-2-ol
- 2-Amino-3-methyl-1-butanol
- 1-Amino-2-methyl-2-propanol
Comparison: 3-Amino-1-cyclopropyl-2-methylpropan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more rigid and less prone to conformational changes compared to its linear or branched counterparts. The cyclopropyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design and synthesis.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
3-amino-1-cyclopropyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5(4-8)7(9)6-2-3-6/h5-7,9H,2-4,8H2,1H3 |
InChIキー |
BXJGJFCJVRNVAQ-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


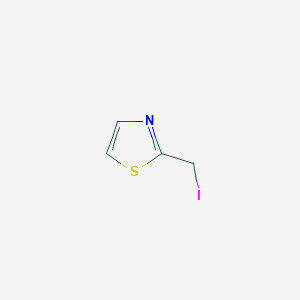

![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
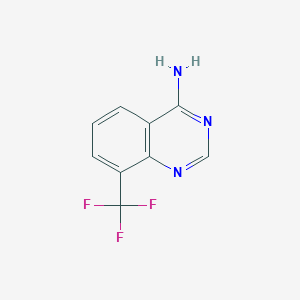
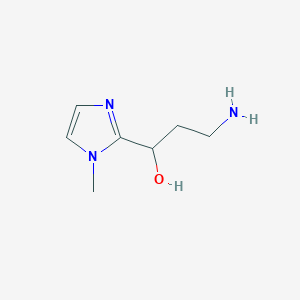
![2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13193539.png)

![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13193544.png)
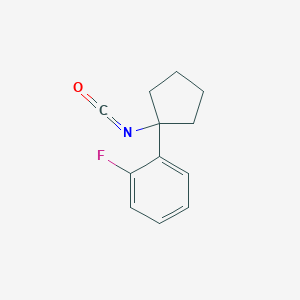
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)

